Properties of 4-Tert-butyl-2,6-dimethylphenylmagnesium bromide
Properties of 4-Tert-butyl-2,6-dimethylphenylmagnesium bromide
Technical Whitepaper: 4-Tert-butyl-2,6-dimethylphenylmagnesium Bromide Subtitle: Steric Architectures and Kinetic Stabilization in Organometallic Synthesis
Executive Summary
In the landscape of organometallic reagents, 4-Tert-butyl-2,6-dimethylphenylmagnesium bromide (CAS 400656-18-0) occupies a critical niche. Unlike standard phenylmagnesium halides, this reagent offers a dual-functional scaffold: the 2,6-dimethyl motif provides significant steric protection to the metal center (and subsequent coupling site), while the 4-tert-butyl group imparts lipophilicity and controls crystallinity in downstream products.
This guide analyzes the reagent's utility in synthesizing sterically crowded molecules—such as "molecular propellers," olefin polymerization catalysts (α-diimine ligands), and stable sulfur-fluoride deoxofluorinating agents. It serves as a definitive manual for researchers requiring kinetic stabilization of reactive intermediates without sacrificing solubility.
Chemical Identity & Physical Profile
The reagent is typically supplied or prepared as a solution in Tetrahydrofuran (THF). The solvent choice is critical; THF’s Lewis basicity stabilizes the magnesium species more effectively than diethyl ether for sterically hindered aryl systems.
| Property | Specification |
| IUPAC Name | Bromo(4-tert-butyl-2,6-dimethylphenyl)magnesium |
| CAS Number | 400656-18-0 |
| Molecular Formula | C₁₂H₁₇BrMg |
| Molecular Weight | 265.48 g/mol |
| Appearance | Dark brown to yellow-orange liquid |
| Concentration | Typically 0.5 M in THF |
| Density | ~0.98 - 1.02 g/mL (at 25 °C) |
| Stability | Air and moisture sensitive; susceptible to Wurtz coupling if overheated |
| Key Structural Feature | Ortho-methyls prevent oligomerization; Para-t-butyl enhances solubility |
Synthesis & Preparation Protocol
Expert Insight: The preparation of 2,6-disubstituted aryl Grignards is kinetically challenging due to steric hindrance at the carbon-halogen bond. Standard activation methods often fail. The following protocol utilizes an iodine/dibromoethane activation loop to ensure initiation.
Reagents:
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Precursor: 1-Bromo-4-tert-butyl-2,6-dimethylbenzene (CAS 5345-05-1).
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Magnesium: Turnings (freshly crushed) or Rieke Magnesium (for difficult cases).
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Solvent: Anhydrous THF (inhibitor-free, <50 ppm H₂O).
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Activators: Iodine crystal (I₂) and 1,2-Dibromoethane.
Step-by-Step Methodology:
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System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel. Cool under a stream of dry nitrogen.
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Magnesium Activation: Add Mg turnings (1.2 equiv). Dry stir for 10 minutes. Add a single crystal of Iodine. Heat gently with a heat gun until iodine vaporizes and coats the Mg (purple haze).
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Initiation:
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Dissolve the aryl bromide (1.0 equiv) in THF.
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Add 5-10% of this solution to the Mg.
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Critical Step: If no exotherm or color change (to turbid grey/brown) occurs within 5 minutes, add 2-3 drops of 1,2-dibromoethane. This "entrainment" method exposes fresh Mg surface.[1]
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Propagation: Once reflux begins (indicating initiation), add the remaining aryl bromide solution dropwise. Maintain a gentle reflux.
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Note: The 2,6-dimethyl steric bulk slows the insertion rate. External heating (oil bath at 65°C) is often required to sustain the reaction, unlike unhindered phenyl Grignards.
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Completion: Reflux for 2–4 hours post-addition. Cool to room temperature and titrate to determine exact concentration.
Reactivity & Applications
The core value of this reagent lies in its ability to transfer a bulky aryl group that blocks nucleophilic attack at the ortho positions of the product.
A. Synthesis of Sterically Hindered Amides
Direct coupling of this Grignard with isocyanates allows for the formation of hindered amides, which are difficult to synthesize via standard amine-acid coupling due to steric repulsion.
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Mechanism: The Grignard attacks the isocyanate carbon. The bulky aryl group protects the resulting amidate anion, preventing side reactions.
B. Alpha-Diimine Ligands (Brookhart Catalysts)
Used in the synthesis of ligands for Ni(II) and Pd(II) olefin polymerization catalysts.
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Role: The ortho-methyl groups block the axial sites of the metal center, retarding chain transfer and favoring high-molecular-weight polymer formation. The para-tert-butyl group ensures the catalyst remains soluble in hydrocarbon solvents (hexane/toluene).
C. Deoxofluorinating Agents
The reagent is a precursor to 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride , a thermally stable alternative to DAST (Diethylaminosulfur trifluoride).
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Advantage: The steric bulk prevents disproportionation of the sulfur species, allowing fluorination reactions at higher temperatures without explosion risks.
Visualization: Synthesis & Application Workflow
The following diagram illustrates the synthesis pathway and the divergent applications based on the reagent's steric properties.
Caption: Synthesis workflow of 4-Tert-butyl-2,6-dimethylphenylmagnesium bromide and its downstream transformation into high-value sterically protected targets.
Handling & Safety (Self-Validating Protocol)
Trustworthiness in organometallic chemistry comes from rigorous exclusion of atmospheric contaminants.
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Schlenk Technique: All transfers must occur under positive Nitrogen or Argon pressure.
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Visual Check: A color change from dark brown to cloudy white indicates hydrolysis (formation of magnesium hydroxide/bromide). Discard if precipitate is heavy.
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Quenching: Never quench directly with water. Dilute with ethyl acetate first, then slowly add saturated ammonium chloride (NH₄Cl) at 0°C to manage hydrogen evolution and heat.
References
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PubChem. (2025).[2] 4-Tert-butyl-2,6-dimethylphenylmagnesium bromide | C12H17BrMg.[2][3][4] National Library of Medicine. [Link]
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Yang, Q., et al. (2018).[5][6] Nickel-Catalyzed Aromatic Cross-Coupling Difluoromethylation of Grignard Reagents. Organic Letters. [Link][5]
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Kuroboshi, M., et al. (2010). Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent. Journal of the American Chemical Society. [Link]
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Organic Syntheses. (1970). Preparation of Grignard Reagents from Sterically Hindered Halides. Organic Syntheses, Coll. Vol. 5. [Link]
Sources
- 1. praxilabs.com [praxilabs.com]
- 2. 4-Tert-butyl-2,6-dimethylphenylmagnesium bromide | C12H17BrMg | CID 13691554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 4-tert-Butyl-2,6-dimethylphenylmagnesium bromide 0.5 M in Tetrahydrofuran 0.5 M in Tetrahydrofuran | 400656-18-0 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (PDF) Crystal structure of 4-tert-butyl-1-(2,6- dimethylphenyl)-1H-1,2,3-triazole, C 14 H 19 N 3 [academia.edu]
